molecular formula C10H15NS B1298509 N-(thiophen-2-ylmethyl)cyclopentanamine CAS No. 58924-50-8

N-(thiophen-2-ylmethyl)cyclopentanamine

Cat. No.: B1298509
CAS No.: 58924-50-8
M. Wt: 181.3 g/mol
InChI Key: CRLHPNUFQXBBAO-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)cyclopentanamine is an organic compound with the molecular formula C10H15NS It is characterized by the presence of a cyclopentane ring attached to an amine group, which is further bonded to a thiophene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with thiophen-2-ylmethanol under suitable conditions. One common method includes:

    Starting Materials: Cyclopentanamine and thiophen-2-ylmethanol.

    Reaction Conditions: The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the methylene bridge.

    Procedure: The cyclopentanamine is reacted with thiophen-2-ylmethanol in an inert solvent like dichloromethane, followed by the addition of the dehydrating agent. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Thiophen-2-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

N-(Thiophen-2-ylmethyl)cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity. It can be used in the design of new drugs or as a probe to study biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)cyclopentanamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions may influence the compound’s binding affinity and specificity towards certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(Thiophen-3-ylmethyl)cyclopentanamine: Similar structure but with the thiophene ring attached at the 3-position.

    N-(Furan-2-ylmethyl)cyclopentanamine: Contains a furan ring instead of a thiophene ring.

    N-(Pyridin-2-ylmethyl)cyclopentanamine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(Thiophen-2-ylmethyl)cyclopentanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLHPNUFQXBBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359386
Record name N-(thiophen-2-ylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58924-50-8
Record name N-(thiophen-2-ylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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